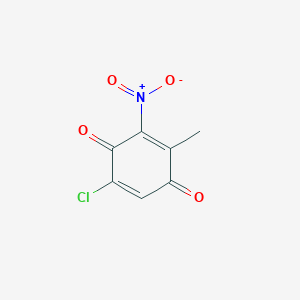
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione is a chemical compound that belongs to the class of quinones Quinones are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione typically involves the nitration of 5-chloro-2-methylcyclohexa-2,5-diene-1,4-dione. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The reaction mixture is usually maintained at a low temperature to prevent over-nitration and to ensure the selective formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress in cells. This oxidative stress can induce apoptosis in cancer cells, making it a potential anticancer agent. Additionally, the compound can inhibit certain enzymes and disrupt cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-5-methoxy-3-hexyl-cyclohexa-2,5-diene-1,4-dione
- 2,5-Dimethoxy-3-hexyl-2,5-cyclohexadiene-1,4-dione
- 2-Hexyl-5-hydroxycyclohexa-2,5-diene-1,4-dione
Uniqueness
5-Chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione is unique due to the presence of both a nitro group and a chlorine atom on the cyclohexa-2,5-diene-1,4-dione ring. This unique combination of functional groups imparts distinct chemical reactivity and biological activity to the compound, making it a valuable molecule for various applications .
Properties
CAS No. |
89883-10-3 |
|---|---|
Molecular Formula |
C7H4ClNO4 |
Molecular Weight |
201.56 g/mol |
IUPAC Name |
5-chloro-2-methyl-3-nitrocyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C7H4ClNO4/c1-3-5(10)2-4(8)7(11)6(3)9(12)13/h2H,1H3 |
InChI Key |
OICDUSDFJKSTBH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C(=CC1=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B14375190.png)
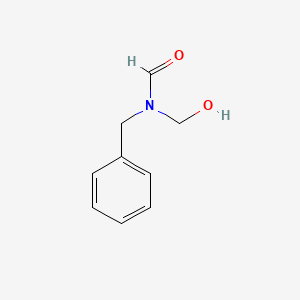
![N''-[4-(3-Amino-4-methylphenyl)-1,3-thiazol-2-yl]guanidine](/img/structure/B14375204.png)
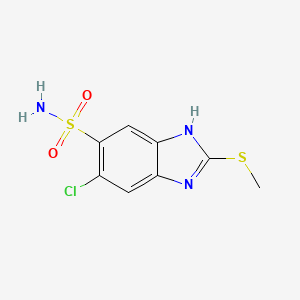
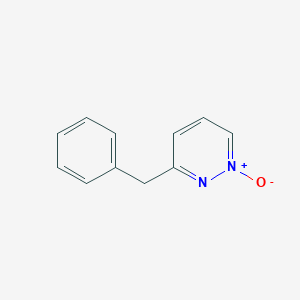
![6-Methyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14375218.png)
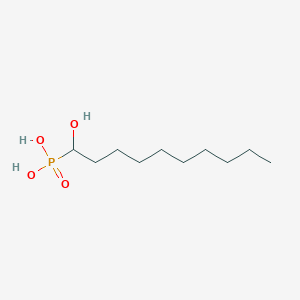
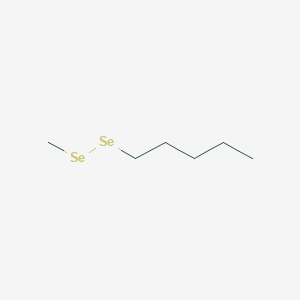
![4-Methyl-3-methylidene-1-oxaspiro[4.4]nonan-2-one](/img/structure/B14375244.png)

![N-Benzyl-4-[(2,5-dichlorobenzene-1-sulfonyl)amino]benzamide](/img/structure/B14375252.png)
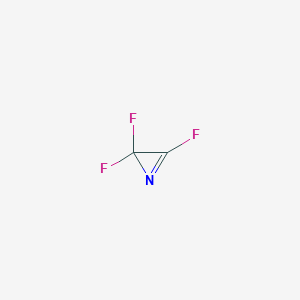
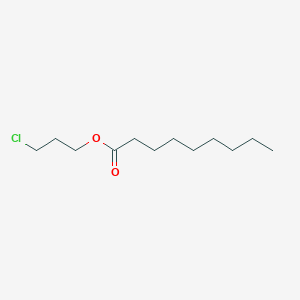
![3-[(3-Phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14375283.png)
